molecular formula C7H5ClN2O3 B087114 N-hydroxy-4-nitrobenzenecarboximidoyl chloride CAS No. 1011-84-3

N-hydroxy-4-nitrobenzenecarboximidoyl chloride

Cat. No. B087114
CAS RN: 1011-84-3
M. Wt: 200.58 g/mol
InChI Key: PIQHICJFBSZFMS-CLFYSBASSA-N
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Description

Synthesis Analysis

The synthesis of N-hydroxybenzenecarboximidic acid derivatives, which are structurally related to N-hydroxy-4-nitrobenzenecarboximidoyl chloride, involves acylation reactions followed by conversion to sodium salts. These salts, when treated with sulfonyl chlorides, undergo transformation into carboximidic acid derivatives. This synthetic pathway is crucial for the generation of compounds that can release nitroxyl, a reactive nitrogen species, under specific conditions (Lee et al., 2001).

Molecular Structure Analysis

The molecular structure of these compounds, including N-hydroxy-4-nitrobenzenecarboximidoyl chloride, is characterized by spectroscopic methods such as IR and NMR, particularly focusing on sp² carbons. The X-ray crystal structure of prototype compounds has been analyzed to confirm their structure, which is essential for understanding their reactivity and properties (Lee et al., 2001).

Chemical Reactions and Properties

N-hydroxybenzenecarboximidic acid derivatives, related to N-hydroxy-4-nitrobenzenecarboximidoyl chloride, participate in disproportionation reactions upon ester hydrolysis, leading to the release of nitroxyl. These reactions are important for their potential biological applications and for understanding the chemical behavior of nitroxyl donors (Lee et al., 2001).

Scientific Research Applications

  • Photooxidation in Environmental Sciences : Nitrobenzene derivatives, like N-hydroxy-4-nitrobenzenecarboximidoyl chloride, are used in studies related to the photooxidation of trace organic chemicals in water. The rate and quantum efficiency for hydroxyl radical production from irradiated nitrate ions in water are critical for understanding nitrate-induced photooxidation rates under different environmental conditions (Zepp, Hoigné, & Bader, 1987).

  • Polymer Synthesis : In polymer science, N-hydroxy-4-nitrobenzenecarboximidoyl chloride and similar compounds play a role in synthesizing novel polymers with high thermal stability. These polymers find applications in high-performance materials (Sundar & Mathias, 1994).

  • Analytical Chemistry and Drug Detection : In analytical chemistry, nitrobenzene moieties are used for increasing detection responses of certain compounds, such as estrogens, in liquid chromatography-mass spectrometry. This has practical implications in diagnosing conditions related to fetoplacental function (Higashi et al., 2006).

  • Synthetic Chemistry : Nitrobenzene derivatives are crucial in synthetic chemistry for creating active esters and peptides, which have implications in the development of pharmaceuticals and other bioactive compounds (Kalir, Fridkin, & Patchornik, 1974).

  • Pharmacological Research : In pharmacology, the study of nitrobenzene derivatives helps in understanding the metabolism and toxicological effects of various compounds, contributing to drug safety and efficacy (Ellis, Hill, & Foster, 1992).

Safety And Hazards

“N-hydroxy-4-nitrobenzenecarboximidoyl chloride” can cause skin irritation (H315) and serious eye irritation (H319) . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin, it should be washed off with plenty of water . If eye irritation persists, medical advice should be sought .

properties

IUPAC Name

(1Z)-N-hydroxy-4-nitrobenzenecarboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O3/c8-7(9-11)5-1-3-6(4-2-5)10(12)13/h1-4,11H/b9-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQHICJFBSZFMS-CLFYSBASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NO)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/O)/Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxy-4-nitrobenzimidoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 3
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Citations

For This Compound
5
Citations
G Mótyán, Z Kádár, D Kovács, J Wölfling, É Frank - Steroids, 2014 - Elsevier
… Compound 1 and N-hydroxy-4-nitrobenzenecarboximidoyl chloride (3g, 300 mg) were used for the synthesis as described in the General Procedure. The crude product 5g (94 mg, 19%…
Number of citations: 12 www.sciencedirect.com
D Kovács, Z Kádár, G Mótyán, G Schneider, J Wölfling… - Steroids, 2012 - Elsevier
… According to Section 2.2, N-hydroxy-4-nitrobenzenecarboximidoyl chloride (4k, 300 mg) was added to the mixture. After purification with CH 2 Cl 2 as eluent, 6k was obtained as a …
Number of citations: 45 www.sciencedirect.com
G Mótyán, Á Baji, I Zupkó, É Frank - Journal of Molecular Structure, 2016 - Elsevier
… In accordance with the general procedure, N-hydroxy-4-nitrobenzenecarboximidoyl chloride (4e, 300 mg) was used for the synthesis. The product 6e (312 mg) was obtained as a white …
Number of citations: 5 www.sciencedirect.com
É Frank, D Kovács, G Schneider, J Wölfling, T Bartók… - Molecular …, 2014 - Springer
Efficient synthesis of novel 16-spiroisoxazolines in the androst-5-ene series was carried out by 1,3-dipolar cycloadditions of different aryl nitrile oxides to 3 $$\upbeta $$ β -acetoxy-16-…
Number of citations: 14 link.springer.com
S Kovacs, Z Novak - Tetrahedron, 2013 - Elsevier
The reaction of hydroximoyl chlorides with acetylenes in the presence of a copper on iron bimetallic system leads to β-aminoenones via reductive ring opening of isoxazole …
Number of citations: 43 www.sciencedirect.com

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